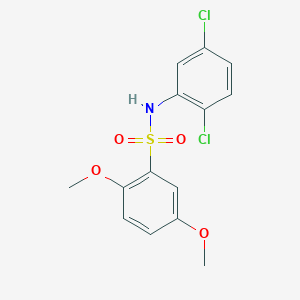

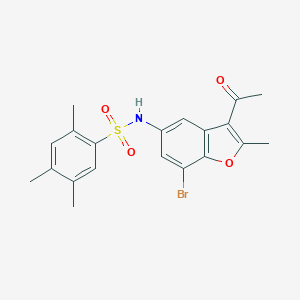

![molecular formula C25H23NO5S B280973 Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280973.png)

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as DBCO-PEG4-azide, is a chemical compound that is widely used in scientific research. It is a versatile compound that has many applications in different fields of research.

Scientific Research Applications

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has many applications in scientific research. It is commonly used in bioconjugation reactions to label biomolecules with fluorescent dyes or other tags. It has been used to label proteins, nucleic acids, and carbohydrates. Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is also used in click chemistry reactions to create covalent bonds between molecules. It has been used in drug discovery research to identify new drug targets and to screen potential drug candidates.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide involves the reaction of the azide group with alkynes or alkenes. The reaction produces a stable triazole linkage that forms a covalent bond between the two molecules. The reaction is highly specific and does not require any catalysts or additional reagents.

Biochemical and Physiological Effects:

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has many advantages for lab experiments. It is a highly specific and efficient labeling reagent that can be used to label a wide range of biomolecules. It is also easy to use and does not require any specialized equipment or expertise. However, Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has some limitations. It can be expensive to purchase, and the labeling reaction requires a high concentration of the reagent, which can be limiting for some experiments.

Future Directions

There are many future directions for the use of Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in scientific research. One potential application is in the development of new drug delivery systems. Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide could be used to label drugs with targeting molecules that would allow them to selectively bind to specific cells or tissues. Another potential application is in the development of new diagnostic tools. Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide could be used to label biomolecules that are associated with disease, allowing for the detection of early-stage disease. Overall, Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is a versatile compound that has many potential applications in scientific research.

Synthesis Methods

The synthesis of Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide involves the reaction of 5-(bromomethyl)-2-phenyl-1-benzofuran-3-carboxylic acid ethyl ester with 2,4-dimethylbenzenesulfonyl azide in the presence of a base. The reaction produces Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

Molecular Formula |

C25H23NO5S |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C25H23NO5S/c1-4-30-25(27)23-20-15-19(26-32(28,29)22-13-10-16(2)14-17(22)3)11-12-21(20)31-24(23)18-8-6-5-7-9-18/h5-15,26H,4H2,1-3H3 |

InChI Key |

DWWYROLTQNAADG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

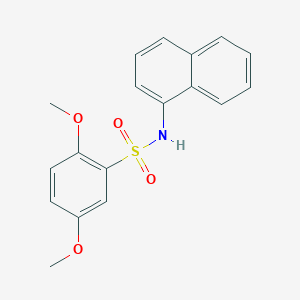

![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)

![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)

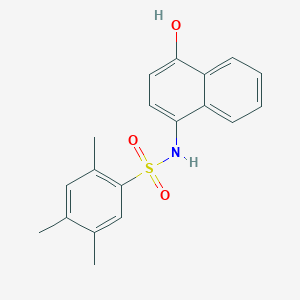

![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)

![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)

![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)

![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)